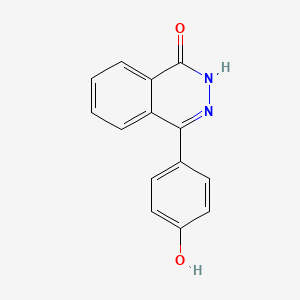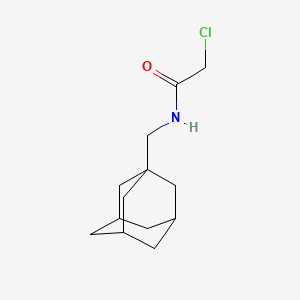
N-(1-adamantylmethyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that is structurally related to adamantane derivatives known for their biological activities. Adamantane itself is a bulky, rigid, diamondoid structure that imparts unique physical and chemical properties to its derivatives. Compounds such as N-(1-adamantyl)acetamide have been used as starting materials in the synthesis of biologically active aminoadamantanes, which show promise in treating various diseases, including influenza, herpes, pneumonia, and Parkinson’s disease .
Synthesis Analysis
The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide is not directly described in the provided papers. However, related compounds such as N-aryl 2-chloroacetamides have been synthesized through chloroacetylation of corresponding aryl amines, suggesting a potential pathway for the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide . Additionally, the synthesis of N-(1-adamantyl)acetamide derivatives has been achieved using acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium, which could be adapted for the synthesis of N-(1-adamantylmethyl)-2-chloroacetamide .
Molecular Structure Analysis
The molecular structure of N-(1-adamantylmethyl)-2-chloroacetamide can be inferred from related compounds. For instance, N-(1-Adamantyl)acetamide crystallizes in space group C2/c and features acetamide groups linked by N—H—O hydrogen bonds, with a conformation similar to that found in its methanol-water solvate . The adamantyl substituent typically occupies a position that can influence the overall geometry of the molecule, as seen in 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, where the adamantyl group is in the gauche position relative to the C—N bond of the acetamide moiety .
Chemical Reactions Analysis
The chemical reactivity of N-(1-adamantylmethyl)-2-chloroacetamide can be related to the reactivity of N-aryl 2-chloroacetamides, which involves the easy replacement of the chlorine atom by various nucleophiles. This nucleophilic substitution can lead to intramolecular cyclization, resulting in the formation of heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(1-adamantylmethyl)-2-chloroacetamide are not explicitly detailed in the provided papers, the properties of similar adamantane derivatives can be considered. For example, the vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide have been investigated using spectroscopic methods and quantum chemical calculations, which could provide insights into the properties of N-(1-adamantylmethyl)-2-chloroacetamide . The adamantane core is known to confer high thermal stability and low reactivity due to its cage-like structure, which could also be expected for N-(1-adamantylmethyl)-2-chloroacetamide.
Aplicaciones Científicas De Investigación
Primary Target of Chloroacetamides
Research has identified the primary target enzyme for chloroacetamides, revealing that these compounds impair the formation of very-long-chain fatty acids (VLCFAs), crucial for plant growth. This mechanism indicates the use of chloroacetamides, including potentially N-(1-adamantylmethyl)-2-chloroacetamide, in agricultural applications as herbicides by inhibiting VLCFA synthesis at nanomolar concentrations. The study suggests that chloroacetamides form a tight-binding complex with the condensing enzyme system involved in fatty acid elongation, leading to growth inhibition in plants (Böger, Matthes, & Schmalfuss, 2000).
Adamantane-Based Compounds in Neurodegenerative Diseases
Adamantane-based scaffolds, such as those found in N-(1-adamantylmethyl)-2-chloroacetamide, have shown potential in treating neurodegenerative diseases. More than 75 natural and synthetic derivatives of adamantane, including known compounds like amantadine and memantine, are used to treat conditions like Alzheimer's and Parkinson's diseases. This suggests the potential for adamantane derivatives in pharmacological research aimed at neuroprotection and the treatment of neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).
Environmental and Toxicological Studies
Chloroacetamides, including compounds structurally related to N-(1-adamantylmethyl)-2-chloroacetamide, have been extensively studied for their environmental impact and toxicology, particularly in the context of herbicide use and water contamination. These studies highlight the importance of understanding the environmental fate and potential health risks associated with chloroacetamide use, informing safer and more sustainable agricultural practices (Bond, Huang, Templeton, & Graham, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXOTENDXREYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368459 |
Source


|
| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-chloroacetamide | |
CAS RN |
81099-48-1 |
Source


|
| Record name | N-(1-adamantylmethyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

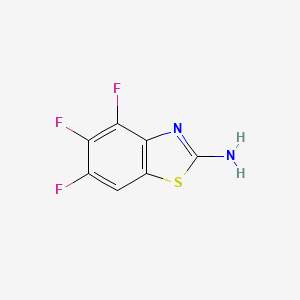
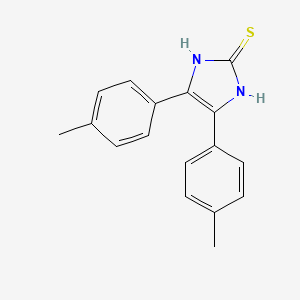
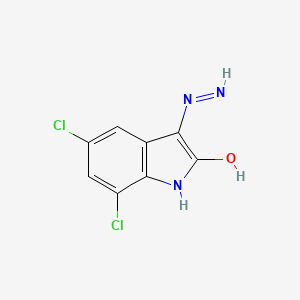
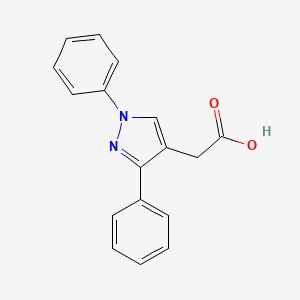
![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
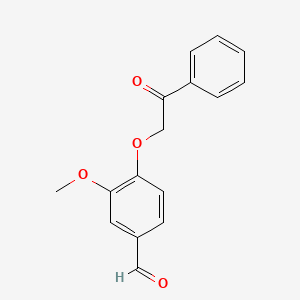
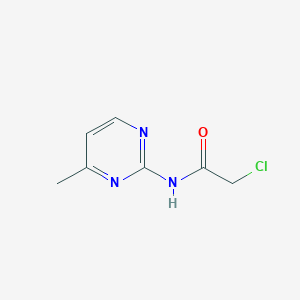
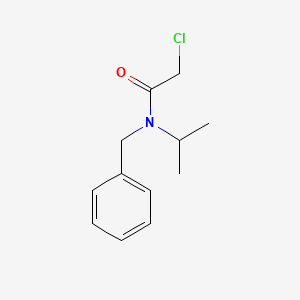
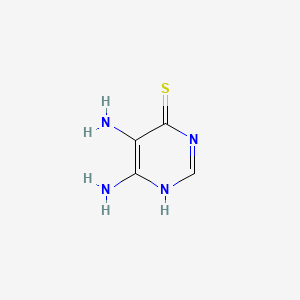
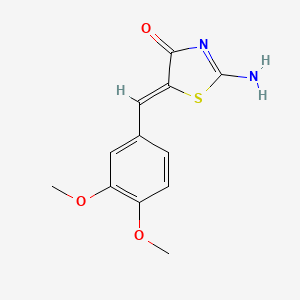
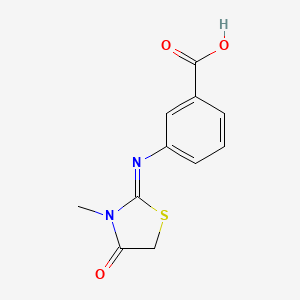
![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
